
Paroxetine hydrochloride
Overview
Description
Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily for treating major depressive disorder, anxiety disorders, and vasomotor symptoms in postmenopausal women . Its molecular formula is C₁₉H₂₁ClFNO₃, with a molecular weight of 365.83 g/mol and CAS number 110429-35-1 . Developed in the late 1970s, it inhibits serotonin reuptake by binding to the serotonin transporter (SERT), enhancing serotonergic neurotransmission . This compound is available in immediate-release (IR) tablets and controlled-release (CR) formulations, with the latter designed to mitigate gastrointestinal side effects through enteric coating or hydrophilic gel matrices .
The compound exhibits stereospecificity, with the (3S,4R)-configuration critical for pharmacological activity . Its pharmacokinetics are characterized by a half-life of ~21 hours, extensive hepatic metabolism via cytochrome P450 2D6 (CYP2D6), and nonlinear kinetics at higher doses .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Continuous Preparation via Tosylation and Alkaline Hydrolysis
A patented continuous preparation method involves reacting trans-parol with p-toluenesulfonyl chloride in toluene at -5–5°C, followed by triethylamine addition to form a tosylate intermediate . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of trans-parol is activated by the sulfonyl chloride. Subsequent alkaline hydrolysis with sodium hydroxide (20% aqueous solution) and tetrabutylammonium bromide in toluene achieves ring closure, yielding paroxetine free base . Hydrochloric acid is then introduced in toluene to form the hydrochloride salt, with final purification via recrystallization in isopropanol . This method emphasizes temperature control (-5–25°C) to suppress byproduct formation, achieving a crude yield of 82–85% .
Phenylcarbamate Hydrolysis Route
An alternative route hydrolyzes paroxetine phenylcarbamate intermediates using potassium hydroxide in solvent systems combining aliphatic alcohols (e.g., butanol) and hydrocarbons (e.g., toluene) . The hydrolysis occurs at 80–85°C, with the co-solvent system enhancing reagent solubility and reaction homogeneity . This method avoids intermediate isolation, directly converting N-methylparoxetine to paroxetine free base through a one-pot process . The free base is then treated with gaseous HCl in ethyl acetate to precipitate this compound hemihydrate, which is recrystallized using acetone-water-n-heptane mixtures to meet ICH residual solvent limits (<5000 ppm acetone, <890 ppm toluene) .
Critical Reaction Parameters
Solvent Systems and Temperature Optimization
Parameter | Method 1 | Method 2 | Method 3 |
---|---|---|---|
Solvent | Toluene | Ethyl acetate | Butanol-toluene |
Temperature | -5–25°C | 25–35°C | 80–85°C |
Base | NaOH | KOH | KOH |
Yield | 82–85% | 90–95% | 88–92% |
Method 1 utilizes low temperatures (-5°C) to minimize epimerization, while Method 3 employs elevated temperatures (80–85°C) to accelerate hydrolysis . The butanol-toluene system in Method 3 improves phase separation during workup, reducing emulsion formation .
Impurity Control Strategies
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Tosylate Byproducts : Method 1 limits residual p-toluenesulfonic acid to <0.1% through rigorous washing with sodium bicarbonate .
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Solvent Residues : Recrystallization in Method 2 reduces toluene levels to <50 ppm, complying with ICH Q3C guidelines .
-
Particle Size : Jet milling in Method 2 ensures a mean particle size of ≤20 µm, enhancing dissolution rates for formulation .
Intermediate Synthesis and Functionalization
Bromination of Piperidine Intermediates
A key intermediate, (+)-trans-4-(4-fluorophenyl)-3-bromomethyl-1-methylpiperidine, is synthesized via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in dichloromethane . The reaction proceeds at room temperature for 6 hours, achieving 82.96% molar yield . Subsequent substitution with 3,4-methylenedioxyphenol in 1,2-dichloroethane at 80°C forms the ether linkage critical to paroxetine’s structure .
Carbamate Formation
N-methylparoxetine reacts with phenyl chloroformate in toluene at reflux to form the phenylcarbamate intermediate . Triethylamine is added to scavenge HCl, preventing side reactions. The crude product is used directly in hydrolysis without isolation, streamlining production .
Industrial-Scale Process Design
Continuous vs. Batch Reactors
Method 1 employs a 1000L glass-lined reactor for the tosylation step, followed by a stainless steel reactor for hydrolysis, enabling continuous processing . In contrast, Method 3 uses batch reactors with solvent recovery systems to minimize waste .
Environmental and Economic Considerations
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Solvent Recycling : Toluene recovery rates exceed 90% in Method 1 through distillation .
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Waste Reduction : Method 5 replaces traditional bromination solvents (CCl₄) with dichloromethane, reducing environmental toxicity .
Regulatory Compliance and Quality Assurance
Residual Solvent Analysis
This compound hemihydrate batches are analyzed via gas chromatography to verify compliance with ICH limits :
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Acetone : <100 ppm
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Methanol : <100 ppm
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Toluene : <50 ppm
Polymorphism Control
Recrystallization from acetone-water-n-heptane ensures the hemihydrate form, which exhibits superior stability compared to anhydrous forms . X-ray powder diffraction (XRPD) confirms phase purity, with characteristic peaks at 2θ = 12.4°, 16.7°, and 21.3° .
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert paroxetine to its corresponding secondary amine.
Substitution: Paroxetine can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include paroxetine N-oxide, secondary amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Clinical Applications
Paroxetine is widely utilized in the treatment of several mental health conditions:
- Major Depressive Disorder (MDD) : Paroxetine has been established as an effective treatment for MDD through multiple placebo-controlled studies. It enhances serotonergic activity in the central nervous system by inhibiting serotonin reuptake, leading to significant improvements in depression scales such as the Hamilton Depression Rating Scale (HDRS) .
- Anxiety Disorders : Paroxetine is effective for various anxiety disorders, including:
- Obsessive-Compulsive Disorder (OCD) : Paroxetine has been found effective in reducing OCD symptoms and preventing relapse during maintenance therapy .
- Post-Traumatic Stress Disorder (PTSD) : It has shown efficacy in alleviating PTSD symptoms, with studies indicating a significant reduction in the Clinician-Administered PTSD Scale (CAPS) scores .
- Other Uses : Paroxetine is also used to manage vasomotor symptoms during menopause and has applications in veterinary medicine for treating behavioral issues in dogs and cats .
Research Applications
This compound serves as a valuable tool in neurochemical research:
- Neurotransmitter Studies : It is used to investigate serotonin systems and their role in various neurological processes. Researchers study the effects of serotonin availability on receptor regulation and synaptic plasticity .
- Pharmacological Studies : Paroxetine's mechanisms of action are explored through various pharmacological tests, including its inhibition of serotonin transporter (SERT) activity and potential effects on other neurotransmitter systems .
- Emerging Research Areas :
Table 1: Summary of Clinical Efficacy
Condition | Study Type | Outcome |
---|---|---|
Major Depressive Disorder | Placebo-Controlled Trials | Significant improvement over placebo |
Panic Disorder | Multicenter Trials | Reduction in panic attacks |
Generalized Anxiety Disorder | Flexible-Dose Studies | Statistically significant results |
Obsessive-Compulsive Disorder | Long-term Studies | Reduced symptoms and relapse prevention |
PTSD | Various Trials | Significant reduction in CAPS scores |
Case Study Highlights
- A study involving 600 patients with MDD demonstrated that paroxetine significantly outperformed placebo on multiple depression scales over a 12-week period, with a notable percentage achieving remission .
- In panic disorder trials, patients treated with paroxetine showed a 76% rate of being free from panic attacks at higher doses compared to only 44% with placebo .
Mechanism of Action
Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) in the brain, thereby increasing the levels of serotonin available in the synaptic cleft . This potentiation of serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects . The molecular targets involved include the serotonin transporter (SERT), which paroxetine binds to with high affinity, preventing the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Paroxetine Hydrochloride vs. Paroxetine Mesylate
Paroxetine mesylate, a salt form alternative, differs in bioavailability and formulation. Key distinctions include:
Single-dose studies suggest paroxetine mesylate has slightly altered pharmacokinetics (e.g., delayed Tₘₐₓ or reduced Cₘₐₓ) compared to the hydrochloride salt, raising concerns about therapeutic equivalence in generic substitution . Regulatory approval of mesylate generics relies on bioequivalence thresholds, but clinical trials highlighting symptom recurrence or tolerability differences are lacking .
Immediate-Release (IR) vs. Controlled-Release (CR) Formulations
CR formulations, such as enteric-coated or hydrophilic gel matrix tablets, aim to improve tolerability while maintaining efficacy:
CR tablets using hypromellose (HPMC) matrices demonstrated comparable dissolution profiles to brand-name products, with f₂ > 50 indicating bioequivalence . Pharmacokinetic studies in healthy volunteers showed CR formulations achieve 108–147% relative bioavailability versus IR tablets, attributed to optimized absorption kinetics .
Biological Activity
Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of various psychiatric disorders, including major depressive disorder (MDD), panic disorder, obsessive-compulsive disorder (OCD), social anxiety disorder, and generalized anxiety disorder. This article reviews the biological activity of paroxetine, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and recent findings related to its antiviral properties.
Paroxetine exerts its therapeutic effects primarily through the inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety. The binding affinity of paroxetine to SERT is significantly higher than that of many other SSRIs, making it one of the most potent inhibitors in its class .
Key Pharmacodynamic Properties:
- Binding Affinity: Paroxetine has a high binding affinity for SERT, with Ki values indicating strong inhibition .
- Metabolism: It is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Genetic polymorphisms in these enzymes can affect individual responses to paroxetine .
- Elimination Half-Life: The mean elimination half-life of paroxetine is approximately 21 hours, allowing for once-daily dosing in most therapeutic regimens .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of paroxetine across various disorders. A summary of notable studies is presented in Table 1.
Case Studies
- Pediatric Major Depressive Disorder: In a randomized controlled trial involving children and adolescents, paroxetine showed a numerical superiority over placebo but did not achieve statistical significance on primary efficacy measures . However, secondary outcomes indicated a significant difference in remission rates.
- Social Anxiety Disorder: In another study, paroxetine significantly reduced relapse rates compared to placebo (14% vs. 39%), demonstrating its effectiveness in maintaining treatment gains post-therapy .
Adverse Effects and Safety Profile
While paroxetine is effective for many patients, it is associated with several adverse effects that can limit its use:
- Common Side Effects: Nausea, sexual dysfunction, drowsiness, and weight gain are frequently reported .
- Serotonin Syndrome Risk: Overdose can lead to serotonin syndrome, a potentially life-threatening condition characterized by agitation, confusion, and autonomic instability . A case study documented an overdose during pregnancy without severe complications following prompt medical intervention .
Recent Research Findings
Recent studies have explored novel applications for paroxetine beyond psychiatric conditions:
- Antiviral Activity: Paroxetine has shown promising antiviral effects against SARS-CoV-2 and MERS-CoV in vitro. The study reported an IC50 value for paroxetine against SARS-CoV-2 at approximately 264 µM . This suggests potential for repurposing paroxetine as an antiviral agent, although further clinical investigations are necessary.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural elucidation of paroxetine hydrochloride?
To confirm molecular structure, employ 2D-NMR techniques (1H-1H COSY, 13C-1H HSQC, and HMBC) for full assignment of hydrogen and carbon signals. For example, 1H-NMR and DEPT 135° experiments resolve stereochemical details and proton environments, while HMBC identifies long-range C-H couplings for backbone connectivity . Pair with mass spectrometry to validate molecular weight and purity.
Q. How can researchers ensure the purity of this compound in pharmacokinetic studies?
Use HPLC with UV detection following pharmacopeial standards (e.g., USP 29). System suitability testing with reference standards (e.g., USP Paroxetine System Suitability Mixture A) ensures resolution of impurities like paroxetine-related compounds A and B (relative retention times ~0.9 and 1.0, respectively). Quantify impurities against a calibration curve and validate methods per ICH guidelines .
Q. What preclinical models are suitable for assessing paroxetine’s serotonin reuptake inhibition?
Use radioligand binding assays with human serotonin transporter (SERT)-expressing cell lines. Measure IC50 values via competitive inhibition of [³H]-paroxetine binding. Validate selectivity by comparing affinity for norepinephrine/dopamine transporters. Include positive controls (e.g., fluoxetine) and ensure assay reproducibility with triplicate runs .
Advanced Research Questions
Q. How can contradictory clinical findings on paroxetine’s association with breast cancer risk be resolved?
Conduct dose-response meta-analyses to reconcile conflicting observational data. For example, Fulton-Kehoe (OR=0.52 for high-dose users) vs. Wernli et al. (modest/no risk reduction) may reflect variability in cumulative exposure metrics. Stratify analyses by menopausal status, tumor hormone receptor status, and confounders like concomitant antidepressant use .
Q. What methodological considerations are critical when designing trials for paroxetine’s off-label uses (e.g., chronic tension-type headache)?
Adopt double-blind, placebo-controlled designs with crossover arms to mitigate placebo effects. In open-label trials (e.g., tension headache studies), use objective endpoints (e.g., headache diary frequency) and adjust for amitriptyline non-response bias via stratified randomization. Include pharmacokinetic sampling to correlate plasma levels with efficacy .
Q. How do hydrate forms of this compound impact dissolution and stability in extended-release formulations?
Evaluate amorphous vs. crystalline hydrate stability using accelerated stability testing (40°C/75% RH). Monitor phase transitions via XRPD and dissolution profile shifts with USP Apparatus II (paddle method). Thermodynamic modeling (e.g., Gibbs free energy calculations) predicts hydrate formation propensity under storage conditions .
Q. What explains paroxetine’s differential effects on depression and fatigue in cancer patients?
Design mechanistic trials with biomarkers (e.g., cerebrospinal fluid 5-HIAA levels) to test serotonin-independent fatigue pathways. In Morrow et al. (2003), paroxetine reduced depression (CES-D scores Δ=2.8, p<0.01) but not fatigue, suggesting distinct neurobiological pathways. Use functional MRI to map neural correlates of fatigue pre/post-treatment .
Q. How do salt forms (e.g., mesylate vs. hydrochloride) influence paroxetine’s bioequivalence?
Perform comparative bioavailability studies under fasting/fed conditions. Measure AUC and Cmax with LC-MS/MS and assess equivalence per FDA/EMA criteria (90% CI within 80-125%). Note that mesylate’s higher solubility may alter absorption kinetics in acidic environments, requiring pH-adjusted dissolution testing .
Q. Methodological Resources
- Structural Analysis : Refer to 2015 Chinese Pharmacopoeia (P1014) for validated HPLC conditions and impurity limits .
- Clinical Trial Design : Use Hamilton Depression Rating Scale (HAM-D) for symptom quantification, ensuring inter-rater reliability via training modules .
- Formulation Optimization : Apply orthogonal experimental design (e.g., L9 array) to optimize HPMC matrix ratios for extended-release tablets .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-RVXRQPKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent) | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50228914 | |
Record name | Paroxetine hydrochloride [USP] | |
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Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78246-49-8, 130855-16-2, 110429-35-1 | |
Record name | Paroxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |
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Record name | Paroxetine hydrochloride [USP] | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride, (+/-)- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride | |
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Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
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Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |
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Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |
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Record name | PAROXETINE HYDROCHLORIDE, (±)- | |
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Retrosynthesis Analysis
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